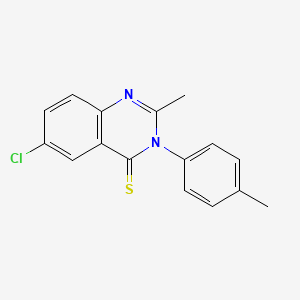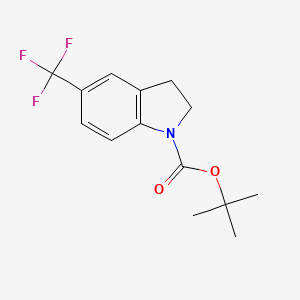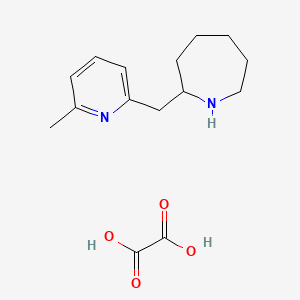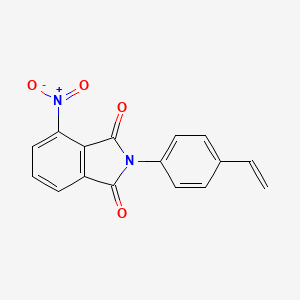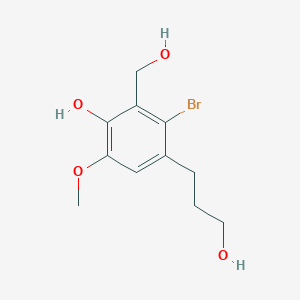
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol typically involves multiple steps, starting from simpler organic molecules. One common approach is to start with a phenol derivative and introduce the bromine, hydroxymethyl, hydroxypropyl, and methoxy groups through a series of reactions. These reactions may include bromination, hydroxylation, and alkylation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: The corresponding hydrocarbon.
Substitution: Compounds with new functional groups replacing the bromine atom.
科学的研究の応用
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting cellular processes. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol: Unique due to the presence of both bromine and multiple hydroxyl groups.
2-Bromo-4-(3-hydroxypropyl)-6-methoxyphenol: Lacks the hydroxymethyl group.
3-Bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)phenol: Lacks the methoxy group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C11H15BrO4 |
|---|---|
分子量 |
291.14 g/mol |
IUPAC名 |
3-bromo-2-(hydroxymethyl)-4-(3-hydroxypropyl)-6-methoxyphenol |
InChI |
InChI=1S/C11H15BrO4/c1-16-9-5-7(3-2-4-13)10(12)8(6-14)11(9)15/h5,13-15H,2-4,6H2,1H3 |
InChIキー |
KLENAVABYVNIMM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)CCCO)Br)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


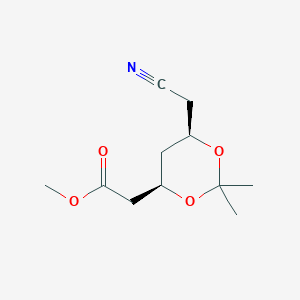
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
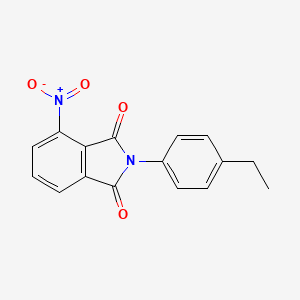
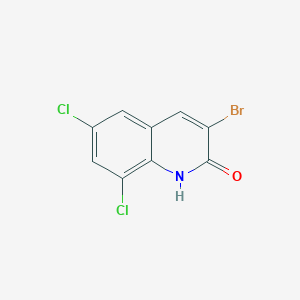
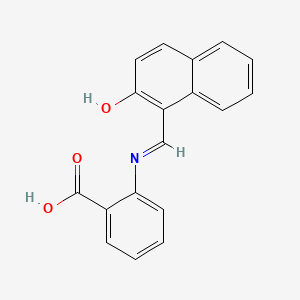
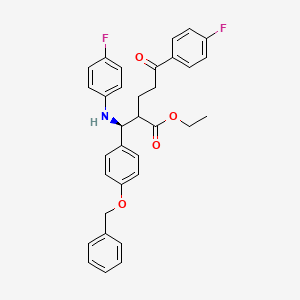
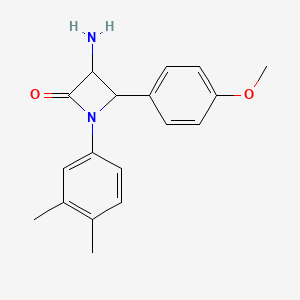
![4-[3-(Dimethylamino)propyl]-1-ethyl-3-methyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B15063054.png)
![5-Chloro-2-[1-(naphthalen-1-yl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B15063061.png)
